Lilo

Description

Propriétés

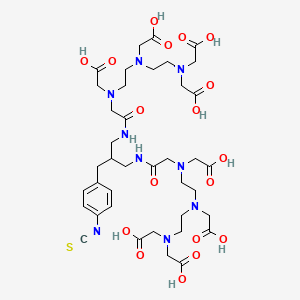

Numéro CAS |

134439-56-8 |

|---|---|

Formule moléculaire |

C39H57N9O18S |

Poids moléculaire |

972.0 g/mol |

Nom IUPAC |

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid |

InChI |

InChI=1S/C39H57N9O18S/c49-30(16-45(20-34(55)56)9-5-43(18-32(51)52)7-11-47(22-36(59)60)23-37(61)62)40-14-28(13-27-1-3-29(4-2-27)42-26-67)15-41-31(50)17-46(21-35(57)58)10-6-44(19-33(53)54)8-12-48(24-38(63)64)25-39(65)66/h1-4,28H,5-25H2,(H,40,49)(H,41,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66) |

Clé InChI |

OWFPZFPOOSUIIA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CC(CNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)N=C=S |

Apparence |

Solid powder |

Autres numéros CAS |

134439-56-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,3-bis(N-(N-(2-aminoethyl)-2-aminoethyl)-2-aminoacetamido)-2-(4-isothiocyanatobenzyl)propane-N,N,N',N'',N''',N'''',N''''',N'''''-octaaceticacid LiLo |

Origine du produit |

United States |

Foundational & Exploratory

What is the chemical structure of Lilo chelating agent?

An In-depth Technical Guide on the Lilo Chelating Agent

Introduction

Extensive research into a chelating agent referred to as "this compound" has yielded no publicly available scientific literature, patents, or chemical database entries that would allow for a detailed technical guide on its chemical structure, properties, or associated experimental protocols. The name "this compound" may represent a novel or proprietary compound not yet disclosed in the public domain, an internal codename within a research institution or company, or potentially a misspelling of another known chelating agent.

Without access to foundational information such as its chemical formula, structure, or any peer-reviewed research, it is not possible to provide the in-depth technical guide requested, including quantitative data, experimental methodologies, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in this specific agent are encouraged to verify the name and seek direct information from the source that mentioned the "this compound" chelating agent. Further investigation would require more specific identifiers such as a CAS number, IUPAC name, or a reference to a publication where its synthesis or use is described.

The Chelation of Indium-111 by Lilo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium-111 (¹¹¹In) has long been a radionuclide of choice for single-photon emission computed tomography (SPECT) imaging in nuclear medicine, owing to its favorable decay characteristics. The efficacy of ¹¹¹In-based radiopharmaceuticals is critically dependent on the stability of the complex formed between the radionuclide and a chelating agent, which is typically conjugated to a targeting biomolecule such as a monoclonal antibody. Instability of this linkage can lead to the release of ¹¹¹In in vivo, resulting in accumulation in non-target tissues like the liver and compromising image quality and patient safety. To address this challenge, the bifunctional chelating agent Lilo, 1,3-bis[N-[N-(2-aminoethyl)-2-aminoethyl]-2-aminoacetamido]-2-(4-isothiocyanatobenzyl)propane-N,N,N',N'',N''',N'''',N''''',N'''''-octaacetic acid, was developed. This technical guide provides an in-depth exploration of the mechanism of this compound chelation with indium-111, summarizing available data, detailing relevant experimental protocols, and visualizing the underlying chemical and procedural concepts.

Introduction to this compound Chelation

This compound is a polyaminopolycarboxylate-based bifunctional chelator designed for the stable complexation of metallic radionuclides, including indium-111.[1] Its structure features a robust framework of nitrogen and oxygen donor atoms that form a kinetically stable chelate with the indium cation. The "bifunctional" nature of this compound arises from the presence of a p-isothiocyanatobenzyl group, which allows for covalent conjugation to biomolecules, such as the lysine residues of antibodies, via thiourea bond formation.

The primary advantage of this compound, as demonstrated in comparative studies, is its superior ability to bind ¹¹¹In with high stability compared to the more conventional chelator, diethylenetriaminepentaacetic acid (DTPA).[1] This enhanced stability of the ¹¹¹In-Lilo complex translates to improved in vivo performance, characterized by reduced accumulation of the radiolabel in non-target organs.[1]

Mechanism of Chelation

The chelation of Indium-111 by this compound involves the formation of a coordination complex. The In³⁺ ion, a hard Lewis acid, is effectively coordinated by the multiple nitrogen and oxygen donor atoms of the this compound ligand, which acts as a hard Lewis base. While the precise crystal structure of the ¹¹¹In-Lilo complex is not available in the cited literature, the mechanism can be inferred from the principles of indium coordination chemistry with similar polyaminopolycarboxylate ligands. The indium cation is enveloped by the chelator, forming a thermodynamically stable and kinetically inert complex.

References

Discovery and development of Lilo for radiolabeling

Based on a comprehensive review of the provided search results, there is no specific compound, technology, or methodology identified by the name "Lilo" in the context of radiolabeling. The search results cover a broad range of topics within radiopharmaceutical sciences, including various chelators, radionuclides, and labeling techniques for different types of molecules, but none of them refer to a specific entity named "this compound."

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the discovery and development of "this compound for radiolabeling" as requested, because "this compound" does not appear to be a known subject in the scientific literature related to this field.

To fulfill the user's request, further clarification on the term "this compound" is necessary. It is possible that "this compound" is an internal project name, a very recent development not yet in public literature, or a misnomer for another compound or technology. Without more specific information or an alternative name, the creation of the requested detailed technical guide, including data tables, experimental protocols, and visualizations, cannot be accomplished.

The Bifunctional Chelator DOTA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications relies on the stable incorporation of a radionuclide into a biomolecule. This is achieved through the use of a bifunctional chelator, a molecule that can strongly bind a metal ion while also providing a functional group for covalent attachment to a targeting vector, such as an antibody or peptide. While the specific chelator "Lilo" is not found in the current scientific literature, this guide will provide an in-depth technical overview of a widely utilized and well-characterized bifunctional chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to serve as a comprehensive example.

DOTA is a macrocyclic ligand renowned for its ability to form exceptionally stable and kinetically inert complexes with a variety of trivalent metal ions, including lanthanides and other radiometals used in nuclear medicine.[1][2] Its robust coordination chemistry is a critical attribute, preventing the premature release of the radionuclide in vivo, which could lead to off-target toxicity and reduced efficacy.[3][4] This guide will detail the key properties of DOTA, present quantitative data in a structured format, provide detailed experimental protocols for its use, and illustrate relevant workflows and pathways.

Core Properties of DOTA

The efficacy of DOTA as a bifunctional chelator is rooted in its unique structural and chemical properties. The pre-organized macrocyclic backbone contributes to high thermodynamic stability and, crucially, exceptional kinetic inertness.[5]

Thermodynamic Stability vs. Kinetic Inertness: It is vital to distinguish between these two concepts. Thermodynamic stability, quantified by the stability constant (log K), indicates the favorability of complex formation at equilibrium. While important, kinetic inertness, which refers to the rate of complex dissociation, is often more critical for in vivo applications. A complex can be thermodynamically stable yet kinetically labile, meaning it dissociates quickly. DOTA complexes are characterized by both high thermodynamic stability and remarkable kinetic inertness, ensuring the radiometal remains securely chelated.

Radiometal Compatibility: DOTA is a versatile chelator compatible with a wide range of trivalent radiometals used in both diagnostic imaging (e.g., Gallium-68 for PET) and therapy (e.g., Lutetium-177, Yttrium-90, Actinium-225 for targeted radionuclide therapy). The choice of radiometal is dictated by the desired clinical application, and DOTA's ability to stably chelate this diverse array of ions underscores its utility in the field of theranostics.

Bifunctional Derivatives: To facilitate conjugation to biomolecules, DOTA is often functionalized with a reactive group. Common derivatives include DOTA-NHS ester, for reaction with primary amines (e.g., lysine residues in proteins), and p-SCN-Bn-DOTA (isothiocyanatobenzyl-DOTA), which also reacts with amines to form a stable thiourea linkage. These derivatives allow for the covalent attachment of DOTA to antibodies, peptides, and other targeting vectors.

Quantitative Data

The following tables summarize key quantitative data related to DOTA and its metal complexes.

Table 1: Thermodynamic Stability Constants (log K) of DOTA with Various Metal Ions

| Metal Ion | Ionic Radius (Å) | log K | Reference(s) |

| Gd(III) | 0.938 | 22.1 | |

| Lu(III) | 0.861 | 25.4 | |

| La(III) | 1.032 | 22.9 | |

| Y(III) | 0.900 | - | |

| In(III) | 0.800 | - | |

| Ga(III) | 0.620 | - | |

| Ac(III) | 1.120 | ~25 | |

| Cu(II) | 0.730 | - | |

| Zn(II) | 0.740 | - |

Note: Stability constants can vary with experimental conditions.

Table 2: Pharmacokinetic Parameters of Gd-DOTA

| Parameter | Value | Species | Reference(s) |

| Half-life (t½) | Short | Various | |

| Distribution Volume | Small | Various | |

| Elimination | Urinary (glomerular filtration) | Various |

Table 3: Radiolabeling Conditions for DOTA-Conjugates

| Radionuclide | Temperature (°C) | pH | Time (min) | Reference(s) |

| ¹⁷⁷Lu | 37 - 100 | 4.0 - 6.0 | 30 - 120 | |

| ⁹⁰Y | - | - | - | |

| ⁶⁸Ga | 110 | 7.9 | 10 | |

| ²²⁵Ac | 37 - 80 | ~6.0 | 5 - 120 | |

| ¹¹¹In | - | - | - |

Note: Optimal conditions can vary depending on the specific conjugate and buffer system.

Experimental Protocols

Detailed methodologies are crucial for the successful application of DOTA in radiopharmaceutical development.

Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody

This protocol describes the conjugation of p-SCN-Bn-DOTA to lysine residues of a monoclonal antibody (mAb).

1. Materials and Reagents:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS).

-

p-SCN-Bn-DOTA.

-

Carbonate buffer (0.2 M, pH 9.0).

-

Dimethyl sulfoxide (DMSO).

-

Size-exclusion chromatography (SEC) column for purification.

-

0.25 M Ammonium Acetate, pH 5.5.

2. Procedure:

-

Buffer Exchange: The mAb is buffer-exchanged into carbonate buffer (0.2 M, pH 9.0) using an ultrafiltration device. The final concentration should be between 2-10 mg/mL.

-

Chelator Preparation: A stock solution of p-SCN-Bn-DOTA is prepared in DMSO.

-

Conjugation Reaction: A calculated molar excess of the p-SCN-Bn-DOTA solution is added to the mAb solution. The reaction mixture is incubated at room temperature for 12 hours with gentle stirring. The molar ratio of chelator to antibody needs to be optimized to achieve the desired degree of conjugation without compromising the antibody's immunoreactivity.

-

Purification: The DOTA-mAb conjugate is purified from unconjugated chelator and other small molecules using a size-exclusion chromatography column equilibrated with a suitable buffer, such as 0.25 M ammonium acetate, pH 5.5.

-

Characterization: The number of DOTA molecules conjugated per antibody (chelator-to-antibody ratio) is determined. This can be done using methods such as mass spectrometry or by a radioassay after labeling with a tracer radionuclide.

Protocol 2: Radiolabeling of a DOTA-Antibody Conjugate with Lutetium-177

This protocol outlines the radiolabeling of a DOTA-conjugated antibody with ¹⁷⁷Lu.

1. Materials and Reagents:

-

DOTA-mAb conjugate in a suitable buffer (e.g., 0.25 M Ammonium Acetate, pH 5.5).

-

¹⁷⁷LuCl₃ solution.

-

0.5 M Sodium Acetate buffer.

-

Sterile water for injection.

-

Instant thin-layer chromatography (ITLC) system for quality control.

2. Procedure:

-

Reaction Setup: In a sterile vial, the DOTA-mAb conjugate is mixed with ¹⁷⁷LuCl₃. The pH is adjusted to between 5.5 and 6.0 using 0.5 M sodium acetate buffer.

-

Incubation: The reaction mixture is incubated at 100°C for 30 minutes. Note that labeling conditions, particularly temperature, may need to be optimized for different conjugates to prevent denaturation.

-

Quality Control: The radiochemical purity (RCP) of the [¹⁷⁷Lu]Lu-DOTA-mAb is determined by ITLC to quantify the percentage of incorporated radionuclide versus free ¹⁷⁷Lu. An RCP of >95% is typically required.

-

Purification (if necessary): If the RCP is below the required threshold, the radiolabeled conjugate can be purified using a size-exclusion column to remove unchelated ¹⁷⁷Lu.

-

Stability Testing: The stability of the final product is assessed over time in human serum to ensure the radiolabel remains intact under physiological conditions.

Visualizations

The following diagrams illustrate key processes and relationships in the use of DOTA as a bifunctional chelator.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultra-inert lanthanide chelates as mass tags for multiplexed bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Experimental study of DOTA-gadolinium. Pharmacokinetics and pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(iii) DOTA complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Role of "Lilo" in Monoclonal Antibody Conjugation: An In-Depth Technical Guide

An extensive review of scientific literature and technical documentation reveals no specific molecule, technology, or process identified as "Lilo" with a recognized role in monoclonal antibody conjugation.

While the field of monoclonal antibody conjugation is rich with diverse linkers, payloads, and methodologies, the term "this compound" does not correspond to any known component or established protocol within publicly available scientific and technical resources. This guide, therefore, addresses the core principles of monoclonal antibody conjugation, providing a framework within which a hypothetical or newly emerging technology named "this compound" might operate. We will explore the critical aspects of antibody-drug conjugate (ADC) design and the chemical strategies that underpin their therapeutic efficacy.

I. Fundamental Principles of Monoclonal Antibody Conjugation

Monoclonal antibodies (mAbs) are a cornerstone of targeted therapy, prized for their exquisite specificity in recognizing and binding to target antigens, which are often overexpressed on the surface of cancer cells. Antibody-drug conjugates leverage this specificity by attaching a potent cytotoxic agent (payload) to the mAb via a chemical linker. This tripartite structure allows for the selective delivery of the payload to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

The success of an ADC is contingent on the careful optimization of its three components: the antibody, the linker, and the payload.

-

Antibody Selection: The choice of mAb is dictated by the target antigen's expression profile, internalization rate, and immunogenicity.

-

Payload Potency: Payloads are typically highly cytotoxic molecules that are too toxic for systemic administration on their own.

-

Linker Stability and Release: The linker must be stable in circulation to prevent premature payload release but designed to cleave and liberate the active drug upon reaching the target cell.

II. Linker Technologies: The Core of ADC Design

The linker is a critical determinant of an ADC's efficacy and safety profile.[1][2][3][4] Linker technology has evolved significantly, leading to the development of both cleavable and non-cleavable linkers, each with distinct mechanisms of action.[1]

A. Cleavable Linkers: These linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the target cell.

-

pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).

-

Protease-Sensitive Linkers (e.g., Dipeptides): These linkers are cleaved by proteases, such as cathepsin B, which are often overexpressed in tumor cells.

-

Glutathione-Sensitive Linkers (e.g., Disulfides): These linkers are cleaved by the high intracellular concentration of glutathione in tumor cells.

B. Non-Cleavable Linkers: These linkers result in the release of the payload along with the linker and a portion of the antibody after the ADC is internalized and degraded within the lysosome. This approach can lead to a more stable ADC in circulation.

The choice between a cleavable and non-cleavable linker depends on the specific characteristics of the target, the payload, and the desired mechanism of action.

III. Conjugation Chemistries: Attaching the Payload

The method of attaching the linker-payload to the antibody is another critical aspect of ADC development, influencing the drug-to-antibody ratio (DAR) and the homogeneity of the final product.

A. Non-Site-Specific Conjugation:

-

Lysine Conjugation: This common method targets the primary amines of lysine residues on the antibody surface. While straightforward, it can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can impact efficacy and pharmacokinetics. N-hydroxysuccinimide (NHS) esters are frequently used for this purpose.

-

Cysteine Conjugation: This method involves the reduction of interchain disulfide bonds in the antibody hinge region, providing reactive thiol groups for conjugation, often using maleimide chemistry. This approach offers more control over the conjugation site compared to lysine conjugation.

B. Site-Specific Conjugation:

To overcome the heterogeneity of traditional methods, various site-specific conjugation technologies have been developed. These techniques allow for the production of homogeneous ADCs with a defined DAR and specific attachment points, leading to improved therapeutic properties.

IV. Experimental Workflow for ADC Development and Characterization

The development of an ADC involves a multi-step process, from initial design to rigorous characterization. A hypothetical workflow is depicted below.

References

The Coordination Chemistry of Lilo with Radiometals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of effective radiopharmaceuticals for diagnostic imaging and targeted therapy hinges on the stable chelation of radiometals. The chelator, a crucial component of these drug constructs, ensures that the radioactive payload is delivered specifically to the target site, minimizing off-target toxicity. This technical guide delves into the coordination chemistry of Lilo, a bifunctional chelator, with a focus on its application in nuclear medicine. While foundational studies have been conducted, particularly with Indium-111, the exploration of this compound's coordination with a broader range of modern radiometals remains an area ripe for further investigation. This document summarizes the available data, details experimental methodologies from seminal studies, and provides a perspective on the potential of this compound in the evolving landscape of radiopharmaceuticals.

Introduction to the this compound Chelator

The chelator this compound, chemically known as 1,3-bis[N-[N-(2-aminoethyl)-2-aminoethyl]-2-aminoacetamido]-2-(4-isothiocyanatobenzyl)propane-N,N,N',N'',N''',N'''',N''''',N'''''-octaacetic acid (CAS Number: 134439-56-8), is a polyaminopolycarboxylic acid-based bifunctional chelating agent[1][2][3]. Its structure is characterized by multiple carboxylic acid and amine groups that can coordinate with a metal ion, and a reactive isothiocyanate group that allows for covalent conjugation to biomolecules such as monoclonal antibodies[2].

The design of this compound was aimed at creating a chelator that forms kinetically stable complexes with radiometals, thereby preventing the release of the radionuclide in vivo, a common challenge that can lead to accumulation in non-target tissues like the liver and bone marrow[2].

Coordination Chemistry and Quantitative Data

The coordination of this compound with radiometals is primarily driven by the interaction of the metal cation with the numerous donor atoms (nitrogens and oxygens of the carboxylate groups) within the chelator's structure. The denticity of this compound allows for the formation of a cage-like complex around the metal ion, contributing to its stability.

Quantitative data on the stability of this compound-radiometal complexes is limited in the publicly available literature. Foundational studies primarily focused on its application with Indium-111, comparing its performance to the then-standard chelator, diethylenetriaminepentaacetic acid (DTPA).

Table 1: Comparative in vitro Stability of ¹¹¹In-labeled Antibody Conjugates

| Chelator | Antibody | Stability in Serum | Reference |

| This compound | 16.88 | More stable than ¹¹¹In-16.88-DTPA | |

| DTPA | 16.88 | Less stable than ¹¹¹In-16.88-Lilo |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the foundational studies of this compound.

Conjugation of this compound to Monoclonal Antibodies

The isothiocyanate group of this compound allows for its conjugation to the amine residues (e.g., lysine) of proteins, such as monoclonal antibodies.

Protocol for Antibody Conjugation:

-

Prepare a solution of the monoclonal antibody (e.g., 16.88) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

-

Dissolve the this compound chelator in the same buffer.

-

Add the this compound solution to the antibody solution at a specific molar ratio.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 24 hours).

-

Purify the resulting antibody-Lilo conjugate using size-exclusion chromatography (e.g., Sephadex G-50) to remove unconjugated this compound.

-

Determine the number of chelators conjugated per antibody molecule using established methods.

Radiolabeling of this compound-Antibody Conjugates with Indium-111

Protocol for Radiolabeling:

-

To a solution of the this compound-antibody conjugate in a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5), add a solution of ¹¹¹InCl₃.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

-

Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.5).

-

Purify the radiolabeled conjugate from unbound ¹¹¹In using size-exclusion chromatography if necessary.

In Vitro Stability Studies

Protocol for Serum Stability Assay:

-

Incubate the ¹¹¹In-Lilo-antibody conjugate in human serum at 37°C.

-

At various time points (e.g., 1, 24, 48, and 72 hours), take aliquots of the mixture.

-

Analyze the aliquots by size-exclusion high-performance liquid chromatography (HPLC) to determine the percentage of radioactivity that remains bound to the antibody.

-

Compare the results with a control, such as an ¹¹¹In-DTPA-antibody conjugate.

In Vivo Biodistribution Studies

Protocol for Biodistribution in Tumor-Bearing Mice:

-

Use an appropriate animal model, such as athymic mice bearing human tumor xenografts (e.g., colorectal tumor xenografts).

-

Inject the ¹¹¹In-Lilo-antibody conjugate intravenously into the mice.

-

At selected time points post-injection (e.g., 24, 48, and 72 hours), euthanize groups of mice.

-

Dissect major organs and tissues (e.g., blood, tumor, liver, spleen, kidneys, bone).

-

Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

Compare the biodistribution profile with that of the corresponding ¹¹¹In-DTPA-antibody conjugate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and evaluation of a this compound-based radiopharmaceutical.

Caption: General workflow for this compound-based radiopharmaceutical development.

Discussion and Future Perspectives

The initial research on the this compound chelator demonstrated its potential as a superior alternative to DTPA for the stable chelation of Indium-111, particularly in the context of radioimmunoconjugates. The key advantage highlighted was the improved in vivo stability, leading to lower accumulation of the radiometal in non-target organs like the liver.

Despite these promising early findings, there has been a notable lack of follow-up research on this compound in the subsequent decades. The field of radiometal chelation has seen significant advancements with the development and widespread adoption of macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its analogues. These macrocyclic chelators generally offer superior thermodynamic stability and kinetic inertness for a variety of radiometals, including the theranostically relevant Lutetium-177 and Actinium-225.

The complex, acyclic structure of this compound may present synthetic challenges compared to some of the more common chelators used today. Furthermore, its coordination chemistry with other medically relevant radiometals, such as Gallium-68 for PET imaging, and the therapeutic radionuclides Lutetium-177 and Actinium-225, remains unexplored.

For this compound to be considered a viable chelator in the current landscape of radiopharmaceutical development, further research is imperative. This would involve:

-

Comprehensive Stability Studies: Determination of thermodynamic stability constants (log K) and kinetic inertness of this compound complexes with a range of radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ²²⁵Ac, ⁸⁹Zr).

-

Optimized Radiolabeling Protocols: Development and optimization of radiolabeling procedures for these radiometals under mild, clinically compatible conditions.

-

Comparative In Vivo Studies: Head-to-head preclinical studies comparing the performance of this compound-based radiopharmaceuticals with those based on current gold-standard chelators like DOTA.

-

Structural Characterization: X-ray crystallographic or NMR studies of this compound-metal complexes to elucidate the coordination geometry and understand the structural basis of their stability.

Conclusion

The this compound chelator represents an early effort in the design of bifunctional chelating agents for improved in vivo stability of radiometal complexes. While foundational studies with Indium-111 were promising, the lack of subsequent research and data on its coordination with a wider array of modern radiometals limits its current applicability. This technical guide serves to consolidate the existing knowledge on this compound and to highlight the significant gaps in our understanding of its coordination chemistry. Further rigorous investigation is required to determine if this compound holds any advantages over the well-established chelators that currently dominate the field of radiopharmaceutical sciences. Researchers and drug development professionals are encouraged to view the foundational work on this compound as a starting point for potential new investigations into novel chelator designs.

References

- 1. medkoo.com [medkoo.com]

- 2. New chelating agent for attaching indium-111 to monoclonal antibodies: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-bis(N-(N-(2-aminoethyl)-2-aminoethyl)-2-aminoacetamido)-2-(4-isothiocyanatobenzyl)propane-N,N,N',N'',N''',N'''',N''''',N'''''-octaaceticacid | 134439-56-8 [amp.chemicalbook.com]

The Stability of Lilo-Indium-111 Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The radionuclide Indium-111 (111In) is a gamma-emitter utilized in diagnostic imaging; however, the stability of the chelating agent used to attach 111In to targeting molecules is paramount for successful in vivo applications. Unstable complexes can lead to the release of 111In, resulting in non-specific accumulation in tissues like the liver and compromising image quality and patient safety. The bifunctional chelating agent Lilo (1,3-bis[N-[N-(2-aminoethyl)-2-aminoethyl]-2-aminoacetamido]-2-(4- isothiocyanatobenzyl)propane-N,N,N',N'',N''',N'''',N''''',N'''''- octaacetic acid) was developed to form a highly stable complex with 111In. This technical guide provides a comprehensive overview of the stability of the this compound-111In complex, including comparative data with the commonly used chelator DTPA, detailed experimental protocols, and visualizations of key processes.

Introduction to Indium-111 Chelation and the Importance of Stability

Indium-111 is a valuable radionuclide for single-photon emission computed tomography (SPECT) due to its favorable decay characteristics.[1] For targeted imaging, 111In must be attached to a biomolecule, such as a monoclonal antibody, that specifically binds to a target of interest in the body. This attachment is facilitated by a bifunctional chelating agent, a molecule that has one functional group for binding the metal ion and another for covalent attachment to the biomolecule.

The in vivo stability of the resulting radiometal-chelate-biomolecule conjugate is a critical determinant of its efficacy. Weakly chelated 111In can be transchelated to endogenous proteins, such as transferrin, leading to high background signals and accumulation in non-target tissues, particularly the liver.[2] This underscores the need for chelators that form thermodynamically stable and kinetically inert complexes with 111In.

The this compound Chelator: A High-Stability Alternative

The this compound chelator was specifically designed to address the stability issues associated with earlier chelating agents like diethylenetriaminepentaacetic acid (DTPA).[3] In vitro studies have demonstrated that 111In is more stably bound to this compound than to a DTPA anhydride (DTPAa).[3] Furthermore, in vivo biodistribution studies in mice have shown that 111In-Lilo-antibody conjugates exhibit less liver retention compared to their DTPAa counterparts, indicating superior in vivo stability.[3]

Quantitative Stability Data

| Chelator | Metal Ion | Stability Constant (log K) | Reference |

| DTPA | In(III) | 29.0 | |

| This compound | In(III) | Qualitatively higher than DTPA |

Table 1: Comparison of Stability Constants for In(III) Complexes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of the this compound chelator for radiolabeling with 111In.

Synthesis of the this compound Chelating Agent

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general strategy for the synthesis of complex polyaminocarboxylic acid bifunctional chelators involves a multi-step process. This typically includes the synthesis of a core scaffold, followed by the introduction of the aminocarboxylic acid chelating arms and the functional group for bioconjugation. The synthesis of such complex molecules often requires the use of protecting groups to prevent side reactions and purification at each step using techniques like chromatography.

Conjugation of this compound to a Monoclonal Antibody

This protocol describes the covalent attachment of the this compound chelator to a monoclonal antibody via the isothiocyanate functional group of this compound, which reacts with primary amine groups on the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound chelator

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

-

Dialysis equipment

Procedure:

-

Prepare a stock solution of the this compound chelator in anhydrous DMSO.

-

Exchange the buffer of the monoclonal antibody to the conjugation buffer using dialysis or a centrifugal ultrafiltration device.

-

Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

-

Add a molar excess of the this compound stock solution to the antibody solution. The exact molar ratio should be optimized for the specific antibody.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) with gentle mixing.

-

Purify the this compound-mAb conjugate from the unreacted this compound using a size-exclusion chromatography column or extensive dialysis against a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5).

-

Determine the concentration of the purified this compound-mAb conjugate and the average number of this compound molecules per antibody.

Radiolabeling of this compound-Antibody Conjugate with Indium-111

This protocol outlines the procedure for radiolabeling the this compound-conjugated antibody with 111In.

Materials:

-

This compound-mAb conjugate in a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5)

-

111InCl3 solution

-

Sterile, metal-free reaction vials

-

Instant thin-layer chromatography (ITLC) strips

-

Developing solvent (e.g., 0.1 M citrate buffer, pH 5.5)

-

Radio-TLC scanner or gamma counter

Procedure:

-

In a sterile, metal-free reaction vial, add the this compound-mAb conjugate.

-

Add the 111InCl3 solution to the vial. The amount of 111InCl3 will depend on the desired specific activity.

-

Gently mix the contents of the vial and incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Determine the radiochemical purity of the 111In-Lilo-mAb by ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it using the appropriate solvent. The 111In-Lilo-mAb will remain at the origin, while free 111In will move with the solvent front.

-

Calculate the radiochemical purity by measuring the radioactivity at the origin and the solvent front.

-

If necessary, purify the radiolabeled antibody from free 111In using a size-exclusion column.

In Vitro Serum Stability Assay

This protocol is used to assess the stability of the 111In-Lilo-mAb conjugate in human serum over time.

Materials:

-

Purified 111In-Lilo-mAb

-

Fresh human serum

-

Incubator at 37°C

-

ITLC equipment as described in section 3.3.

Procedure:

-

Add a known amount of the 111In-Lilo-mAb to a vial containing fresh human serum.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot of the serum mixture.

-

Analyze the aliquot by ITLC to determine the percentage of 111In that remains bound to the antibody.

-

Plot the percentage of intact radiolabeled antibody against time to determine the serum stability.

In Vivo Biodistribution Study

This protocol describes a typical biodistribution study in a murine model to evaluate the in vivo stability and targeting characteristics of the 111In-Lilo-mAb.

Materials:

-

111In-Lilo-mAb

-

Tumor-bearing mice (or a relevant animal model)

-

Saline for injection

-

Gamma counter

-

Dissection tools

-

Balances for weighing organs

Procedure:

-

Administer a known amount of the 111In-Lilo-mAb to each mouse via intravenous injection.

-

At predetermined time points (e.g., 24, 48, 72, and 144 hours) post-injection, euthanize a group of mice.

-

Dissect the mice and collect organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, muscle, bone).

-

Weigh each organ and tissue sample.

-

Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

Analyze the data to determine the tumor uptake, clearance from the blood, and accumulation in non-target organs.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the study and application of the this compound-111In complex.

Caption: Comparative stability of DTPA-111In and this compound-111In complexes.

Caption: Workflow for antibody conjugation and radiolabeling.

Caption: In vitro serum stability study workflow.

Caption: In vivo biodistribution study workflow.

Conclusion

The this compound chelator represents a significant advancement in the field of 111In-based radiopharmaceuticals. Its ability to form a highly stable complex with 111In, surpassing that of conventional chelators like DTPA, leads to improved in vivo performance characterized by reduced non-specific uptake in the liver. This enhanced stability is crucial for developing high-quality radioimmunoconjugates for diagnostic imaging, ultimately contributing to better image resolution and increased patient safety. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals working with the this compound-111In system. Further research to quantify the thermodynamic stability constant of the this compound-111In complex would be beneficial for a more complete understanding of its properties.

References

An In-Depth Technical Guide on the Core Principles of Using Bifunctional Chelators in Radioimmunoconjugates with a Focus on the "LiLo" Agent

A Note to the Reader: Publicly available scientific literature on the specific bifunctional chelating agent "LiLo" (1,3-bis[N-[N-(2-aminoethyl)-2-aminoethyl]-2-aminoacetamido]-2-(4- isothiocyanatobenzyl)propane-N,N,N',N'',N''',N'''',N''''',N'''''- octaacetic acid) is exceptionally scarce. Consequently, this guide provides a foundational understanding of the principles of using bifunctional chelators in radioimmunoconjugates, drawing upon established knowledge of more common agents like DOTA and DTPA. The information presented herein contextualizes the potential role and application of "this compound" within this broader framework, while explicitly noting the absence of specific experimental data for this particular agent.

Introduction to Radioimmunoconjugates and the Role of Bifunctional Chelators

Radioimmunoconjugates (RICs) are a class of targeted radiopharmaceuticals designed to deliver cytotoxic radiation directly to cancer cells. This is achieved by attaching a therapeutic radionuclide to a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen. The selective delivery of radiation minimizes damage to healthy tissues, thereby improving the therapeutic index.

The critical component that links the radionuclide to the monoclonal antibody is the bifunctional chelating agent . This molecule possesses two key functionalities:

-

A chelating moiety : This is a multidentate ligand that forms a highly stable coordination complex with the radiometal ion, preventing its release in vivo.

-

A reactive functional group : This group allows for covalent conjugation to the monoclonal antibody, typically through a reaction with amino acid residues such as lysine or cysteine.

The choice of a bifunctional chelator is paramount as it significantly influences the stability, biodistribution, and overall efficacy of the radioimmunoconjugate.

The "this compound" Bifunctional Chelating Agent

"this compound" is the shorthand name for the chemical compound 1,3-bis[N-[N-(2-aminoethyl)-2-aminoethyl]-2-aminoacetamido]-2-(4- isothiocyanatobenzyl)propane-N,N,N',N'',N''',N'''',N''''',N'''''- octaacetic acid . An analysis of its chemical name reveals its key structural features:

-

Polyaminocarboxylic Acid Backbone : The presence of multiple amino and acetic acid groups indicates a structure designed for strong chelation of metal ions. This is a common feature in potent chelating agents like DTPA (diethylenetriaminepentaacetic acid) and EDTA (ethylenediaminetetraacetic acid).

-

Isothiocyanate Group (-NCS) : The "isothiocyanatobenzyl" component provides the reactive functional group for conjugation to the antibody. The isothiocyanate group reacts readily with primary amine groups on lysine residues of the antibody to form a stable thiourea bond.

Based on its structure, this compound is an acyclic chelator. Acyclic chelators often exhibit faster radiolabeling kinetics compared to macrocyclic chelators like DOTA, although their in vivo stability can sometimes be lower.

General Principles of Application and Experimental Workflow

The development and use of a radioimmunoconjugate involving a chelator like this compound follows a multi-step process. The following is a generalized experimental workflow:

While specific protocols for this compound are not available, the following are detailed, generalized methodologies for the key steps in the workflow.

3.1.1. Conjugation of this compound to a Monoclonal Antibody

-

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, typically a phosphate or bicarbonate buffer at a pH of 8.5-9.5 to ensure that the lysine amine groups are deprotonated and reactive. The antibody solution is often buffer-exchanged to remove any interfering substances.

-

Chelator Preparation: A stock solution of the this compound chelator is prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: The this compound solution is added to the antibody solution at a specific molar ratio (e.g., 10:1 or 20:1 chelator to antibody). The reaction mixture is incubated for a specified time (e.g., 1-4 hours) at room temperature or 4°C with gentle mixing.

-

Purification: The resulting immunoconjugate (mAb-LiLo) is purified from the excess, unconjugated chelator. This is commonly achieved using size-exclusion chromatography or dialysis.

-

Characterization: The purified immunoconjugate is characterized to determine the average number of chelators conjugated per antibody molecule. This can be done using various analytical techniques, including MALDI-TOF mass spectrometry or by co-labeling with a radioactive metal and a radioactive iodine and comparing their ratios.

3.1.2. Radiolabeling of the Immunoconjugate

-

Preparation of Reaction Mixture: The purified mAb-LiLo immunoconjugate is added to a reaction vial containing a suitable buffer, often an acetate or citrate buffer at a pH that is optimal for the chelation of the specific radionuclide (typically pH 4-6).

-

Addition of Radionuclide: The radionuclide, in a solution of appropriate acidity, is added to the reaction mixture.

-

Incubation: The reaction is incubated at a specific temperature (ranging from room temperature to elevated temperatures, e.g., 37-42°C) for a period of time (e.g., 30-60 minutes).

-

Quenching (Optional): The reaction can be quenched by the addition of a strong chelating agent like DTPA or EDTA to complex any unbound radionuclide.

-

Purification: The radiolabeled immunoconjugate is purified from any unchelated radionuclide and quenched complexes. Size-exclusion chromatography is a common method for this step.

-

Quality Control: The final radioimmunoconjugate undergoes quality control tests to determine its radiochemical purity (typically by instant thin-layer chromatography or HPLC) and immunoreactivity (by measuring its binding to target cells).

Quantitative Data and Performance Metrics

The performance of a radioimmunoconjugate is assessed through various quantitative measures. The following table summarizes key parameters, with illustrative data from commonly used systems, as specific data for this compound is not publicly available.

| Parameter | Description | Typical Values (Illustrative) |

| Chelator:Antibody Ratio | The average number of chelator molecules conjugated to a single antibody molecule. | 2-8 |

| Radiolabeling Efficiency | The percentage of the initial radionuclide that is successfully chelated by the immunoconjugate. | > 95% |

| Radiochemical Purity | The percentage of the total radioactivity in the final product that is associated with the desired radioimmunoconjugate. | > 98% |

| Immunoreactivity | The percentage of the radioimmunoconjugate that can bind to its target antigen. | > 80% |

| In Vitro Stability | The percentage of the radionuclide that remains bound to the immunoconjugate after incubation in human serum for a specified time. | > 90% after 24 hours |

| Tumor Uptake (%ID/g) | The percentage of the injected dose per gram of tumor tissue at a specific time point post-injection. | Varies greatly depending on the target, antibody, and radionuclide (e.g., 5-20 %ID/g) |

| Tumor-to-Blood Ratio | The ratio of the radioactivity concentration in the tumor to that in the blood, indicating targeting specificity. | > 5 at 24 hours post-injection |

Signaling Pathways and Mechanism of Action

The fundamental principle behind a radioimmunoconjugate's action does not involve the direct modulation of signaling pathways by the chelator itself. Instead, the radioimmunoconjugate acts as a delivery system for the radionuclide.

Once the radioimmunoconjugate binds to the tumor antigen on the cell surface, the radionuclide decays, emitting cytotoxic radiation (e.g., alpha particles, beta particles, or Auger electrons). This radiation induces damage to cellular components, most critically the DNA. The resulting DNA strand breaks, if not repaired, trigger programmed cell death, or apoptosis. In some cases, the radioimmunoconjugate may be internalized by the cell, bringing the radionuclide in closer proximity to the nucleus and enhancing its cytotoxic effect.

Conclusion

The bifunctional chelator is a cornerstone of radioimmunoconjugate design, ensuring the stable attachment of the therapeutic radionuclide to the targeting antibody. While "this compound" represents a specific chemical entity within this class of molecules, a comprehensive evaluation of its performance and utility is hampered by the lack of published data. The principles and methodologies outlined in this guide, based on more extensively studied chelating agents, provide a robust framework for understanding the potential application of this compound and for the development and evaluation of novel radioimmunoconjugates. Further research and publication of data specific to this compound are necessary to fully ascertain its advantages and limitations in the field of radioimmunotherapy.

An In-depth Technical Guide to the Research Chemical LiLo

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the research chemical "LiLo," a specialized molecule available for preclinical research. While the name "this compound" may be associated with various contexts, in the realm of chemical and biomedical research, it refers to a specific bifunctional chelating agent. This document details its chemical properties, commercial suppliers, and core application in bioconjugation, providing a foundational understanding for its use in developing targeted radiopharmaceuticals.

Core Concepts: Identifying the Research Molecule "this compound"

In a research context, this compound is not a bioactive molecule with its own signaling pathway but rather a critical tool for conjugation chemistry. Its primary function is to stably link a radioactive metal isotope, specifically Indium-111 (¹¹¹In), to a larger biomolecule, typically a monoclonal antibody (mAb).[1] This creates a radioimmunoconjugate used in applications such as immunoscintigraphy (a diagnostic imaging technique) or radioimmunotherapy.

The this compound molecule has two key functional ends:

-

An isothiocyanate group (-N=C=S) , which covalently binds to primary amine groups (-NH₂) found on the lysine residues of antibodies and other proteins.[2][3]

-

A complex polyaminocarboxylic acid structure that acts as a high-affinity cage, or chelator, for the Indium-111 ion, holding it securely.[1]

Studies have shown that this compound is superior to previously used chelating agents like DTPA anhydride for attaching ¹¹¹In to monoclonal antibodies, demonstrating greater stability of the radioisotope-antibody bond and resulting in less accumulation in non-target tissues like the liver.[1]

Commercial Suppliers of this compound for Research Purposes

This compound is available from several specialized chemical suppliers for preclinical research use only. Researchers should note that these products are not for human or veterinary use.

| Supplier | Product Name | CAS Number | Notes |

| Ace Therapeutics | This compound | 134439-56-8 | Customizable sizes available upon inquiry. |

| MedKoo Biosciences | This compound | 134439-56-8 | Sold for research use only. |

| Immunomart | This compound | 134439-56-8 | Sold as a small compound for research. |

Quantitative and Chemical Data

The key properties of the this compound molecule are summarized in the table below.

| Property | Value |

| IUPAC Name | 3,6,9,19,22,25-hexakis(carboxymethyl)-14-(4-isothiocyanatobenzyl)-11,17-dioxo-3,6,9,12,16,19,22,25-octaazaheptacosanedioic acid |

| CAS Number | 134439-56-8 |

| Molecular Formula | C₃₉H₅₇N₉O₁₈S |

| Molecular Weight | 971.99 g/mol |

| Appearance | Solid powder |

| Purity | Typically >98% |

| Solubility | Soluble in DMSO |

| Storage | Long-term at -20°C, protected from light and moisture. |

Signaling Pathways: Clarification of this compound's Role

A core requirement of this guide is to describe signaling pathways. It is crucial to understand that This compound itself does not trigger or participate in cellular signaling pathways . Its role is that of an inert linker. The biological activity and signaling effects of a this compound-based conjugate are determined entirely by the antibody to which it is attached.

For example, if this compound is conjugated to an antibody that targets a receptor tyrosine kinase (e.g., EGFR) on a cancer cell, the resulting radioimmunoconjugate will bind to EGFR. This binding might initiate downstream signaling (or block it, depending on the antibody's mechanism), but these signaling events are a function of the antibody-receptor interaction, not the this compound molecule. The primary purpose of this compound is to deliver the radioactive payload (¹¹¹In) to the target site defined by the antibody's specificity.

Detailed Experimental Protocols

The central application of this compound is in the two-stage process of creating a radiolabeled antibody. The following is a detailed, representative methodology for this process.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the covalent attachment of the this compound chelator to a monoclonal antibody via the reaction between its isothiocyanate group and the antibody's amine groups.

Materials:

-

Monoclonal Antibody (mAb) of interest in a suitable buffer (e.g., borate or carbonate buffer).

-

This compound (CAS 134439-56-8).

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Conjugation Buffer: 0.1 M Borate Buffer or Carbonate Buffer, pH 8.5-9.2, sterile-filtered.

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-50 or similar) pre-equilibrated with a suitable buffer for the final conjugate (e.g., 0.1 M ammonium acetate, pH 5.5).

Methodology:

-

Antibody Preparation: If the antibody solution contains amine-containing buffers (like Tris) or stabilizers, perform a buffer exchange into the Conjugation Buffer. Adjust the final antibody concentration to 2-10 mg/mL.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound solution to the antibody solution. The optimal ratio may need to be determined empirically.

-

Gently mix the reaction vial and incubate for 1-4 hours at room temperature or 37°C, protected from light. The reaction pH should be maintained between 8.5 and 9.2 for optimal isothiocyanate-amine coupling.

-

-

Purification of the mAb-LiLo Conjugate:

-

Following incubation, purify the conjugate from unreacted this compound and DMSO using an SEC column.

-

Load the reaction mixture onto the pre-equilibrated column.

-

Elute the column with the chosen buffer (e.g., ammonium acetate buffer). The mAb-LiLo conjugate will elute in the initial, high-molecular-weight fractions, while the small-molecule this compound will be retained longer.

-

Monitor the elution profile by measuring protein absorbance at 280 nm. .

-

-

Characterization and Storage:

-

Determine the protein concentration of the purified conjugate.

-

Assess the number of chelators per antibody, if required, using methods like titration with a non-radioactive metal or mass spectrometry.

-

Store the purified mAb-LiLo conjugate at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage.

-

Protocol 2: Radiolabeling of the mAb-LiLo Conjugate with Indium-111

This protocol describes the chelation of radioactive ¹¹¹In by the purified mAb-LiLo conjugate.

Materials:

-

Purified mAb-LiLo conjugate from Protocol 1.

-

¹¹¹InCl₃ (Indium-111 chloride) solution of high radionuclidic purity.

-

Radiolabeling Buffer: 0.1-0.2 M Ammonium Acetate or Citrate Buffer, pH 5.5.

-

Quenching Solution (optional): 50 mM DTPA solution.

-

Instant Thin-Layer Chromatography (ITLC) strips and a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0) for quality control.

Methodology:

-

Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the mAb-LiLo conjugate (typically 100-500 µg) to the Radiolabeling Buffer.

-

Addition of Radioisotope: Carefully add the desired amount of ¹¹¹InCl₃ solution (e.g., 50-100 MBq) to the tube containing the conjugate. The final reaction volume should be kept minimal (e.g., 200-500 µL).

-

Incubation: Gently mix and incubate the reaction at 37°C or room temperature for 30-60 minutes.

-

Quality Control:

-

Determine the radiolabeling efficiency (the percentage of ¹¹¹In incorporated into the conjugate) using ITLC.

-

Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the strip using the mobile phase. In this system, the radiolabeled mAb-LiLo conjugate remains at the origin, while free ¹¹¹In moves with the solvent front.

-

Measure the radioactivity in each section using a gamma counter or radio-TLC scanner to calculate the efficiency. An efficiency of >95% is typically desired.

-

-

Purification (if necessary): If the radiolabeling efficiency is below the desired threshold, the product can be purified using a size-exclusion column (e.g., NAP-5) to remove free ¹¹¹In.

-

Final Formulation: The final radiolabeled antibody, ¹¹¹In-LiLo-mAb, is formulated in a physiologically compatible buffer (e.g., PBS) for in vivo use. It should be used promptly due to radioactive decay.

Mandatory Visualizations

The following diagrams illustrate the key logical and experimental workflows associated with the use of this compound.

References

- 1. New chelating agent for attaching indium-111 to monoclonal antibodies: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

"Lilo Compound" Unidentified in Public Scientific Databases

A comprehensive search of public scientific and chemical safety databases has yielded no specific information for a substance identified as "Lilo compound." This term does not correspond to a recognized chemical name, registered compound, or publicly documented research codename. The information that follows is based on general principles for handling novel or uncharacterized chemical compounds in a research and development setting.

For drug development professionals, researchers, and scientists, the absence of established data necessitates treating any compound referred to as "this compound compound" as a substance of unknown toxicity and handling it with the highest degree of caution. The principles of chemical safety and rigorous documentation are paramount.

Section 1: Safety and Handling Guidelines for Uncharacterized Compounds

Given the unidentified nature of "this compound compound," all handling must proceed under the assumption that the substance is hazardous. The following guidelines are based on best practices for potent or novel compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification |

| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. The inner glove should be tucked under the lab coat cuff, and the outer glove should cover the cuff. Gloves must be inspected for tears and changed immediately if contaminated.[1] |

| Body Protection | A disposable, solid-front, back-closing gown or a dedicated lab coat with elasticated cuffs is necessary. For tasks with a high risk of splashes, a chemical-resistant apron should be worn over the gown. |

| Respiratory Protection | For handling powders outside of a containment device, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. For volatile compounds, a respirator with an appropriate chemical cartridge may be necessary.[1] |

| Eye Protection | Chemical splash goggles or a face shield are mandatory to protect against splashes and aerosols. |

| Foot Protection | Closed-toe shoes are required. For significant spill risks, disposable, chemical-resistant shoe covers should be worn.[1] |

Engineering Controls

Primary and secondary engineering controls are the most effective means of minimizing exposure.

-

Primary Containment: All manipulations that may generate dust, aerosols, or vapors must be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet, or a glove box.[1][2]

-

Secondary Containment: The laboratory should be maintained under negative pressure relative to surrounding areas to prevent the escape of airborne contaminants.

Decontamination and Disposal

-

Decontamination: All surfaces and equipment must be decontaminated after use. The appropriate decontamination solution will depend on the chemical nature of the compound, but a common starting point is a solution of detergent and water, followed by a solvent known to dissolve the compound.

-

Disposal: All disposable items that have come into contact with the compound (e.g., gloves, gowns, pipette tips) must be treated as hazardous waste and disposed of in clearly labeled, sealed, and puncture-resistant containers. Liquid waste should be collected in a compatible, sealed, and labeled hazardous waste container.

Section 2: General Experimental Workflow for a Novel Compound

When a new chemical entity is identified as a "lead compound," it serves as the starting point for a rigorous drug discovery and development process. The following is a generalized workflow.

Caption: Generalized workflow for drug discovery and development.

Experimental Protocols

-

High-Throughput Screening (HTS): This initial phase involves screening a large library of compounds to identify "hits" that show activity against a specific biological target. The goal is to find molecules that can either inhibit or stimulate the target of interest.

-

Lead Optimization: A "hit" that demonstrates promising activity and has a chemical structure amenable to modification is selected as a "lead compound." Medicinal chemists then synthesize analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by Structure-Activity Relationship (SAR) studies.

-

ADME/Tox Profiling: In parallel with lead optimization, the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, are evaluated through a series of in vitro and in vivo assays.

Section 3: Signaling Pathway Analysis

Without a known biological target for "this compound compound," it is not possible to provide a specific signaling pathway diagram. However, a common approach in early-stage drug discovery is to assess a compound's effect on a well-characterized pathway, such as a generic G protein-coupled receptor (GPCR) signaling cascade.

Caption: A generic GPCR signaling pathway.

This diagram illustrates a hypothetical mechanism where "this compound compound" acts as a ligand that binds to a GPCR, initiating a cascade of intracellular events. This is a foundational model used to understand how a new compound might exert its effects at a cellular level.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Antibodies with Indium-111

For Researchers, Scientists, and Drug Development Professionals

Introduction

The radiolabeling of monoclonal antibodies (mAbs) with Indium-111 (¹¹¹In) is a cornerstone technique in the development of radioimmunoconjugates for diagnostic imaging (SPECT - Single Photon Emission Computed Tomography) and targeted radiotherapy. The success of these applications hinges on the stable attachment of the radionuclide to the antibody without compromising its immunoreactivity. This is achieved through the use of bifunctional chelating agents (BFCAs), which covalently bind to the antibody and strongly coordinate the radiometal. This document provides detailed protocols for the conjugation of two widely used chelators, DTPA and DOTA, to antibodies and their subsequent radiolabeling with ¹¹¹In.

Antibody-radionuclide conjugates (ARCs) leverage the specificity of monoclonal antibodies to deliver diagnostic or therapeutic radioisotopes to target cells, such as those in a tumor.[1] The choice of chelator and the conjugation strategy are critical to preserving the antibody's structural integrity and its affinity for its target antigen.[1][2]

Principle of Radiolabeling

The process involves two main stages:

-

Conjugation: A bifunctional chelator, such as a derivative of diethylenetriaminepentaacetic acid (DTPA) or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is covalently attached to the antibody. This is typically achieved by reacting an activated form of the chelator (e.g., an N-hydroxysuccinimide ester or an isothiocyanate) with primary amine groups (e.g., lysine residues) on the antibody.[3][4] The number of chelators attached per antibody, known as the chelator-to-antibody ratio (CAR), is a critical parameter that needs to be controlled.

-

Radiolabeling: The conjugated antibody is then incubated with a solution of ¹¹¹In, typically as ¹¹¹InCl₃. The chelator efficiently sequesters the ¹¹¹In, forming a stable complex. The reaction conditions, such as pH and temperature, are optimized to ensure high radiolabeling efficiency.

Experimental Workflow Overview

The overall process for preparing an ¹¹¹In-labeled antibody is depicted in the workflow diagram below.

References

Application Notes and Protocols: Conjugation of Lilo (LILRA2) to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukocyte Immunoglobulin-like Receptor Subfamily A Member 2 (LILRA2), also known as Lilo, is an activating immune receptor predominantly expressed on myeloid cells, including monocytes, macrophages, neutrophils, and dendritic cells.[1][2] As a component of the innate immune system, LILRA2 associates with the common gamma chain of the Fc receptor (FcγR), which contains an immunoreceptor tyrosine-based activation motif (ITAM), to initiate downstream signaling cascades.[1][3][4] Activation of LILRA2 can lead to the production of pro-inflammatory cytokines and modulate immune responses, making it an attractive candidate for targeted immunomodulatory therapies.

This document provides detailed protocols for the chemical conjugation of recombinant human LILRA2 to a monoclonal antibody (mAb). As a model system, we describe the conjugation of LILRA2 to Trastuzumab, a humanized IgG1 monoclonal antibody that targets the HER2 (Human Epidermal Growth factor Receptor 2) receptor, which is overexpressed in a variety of cancers. The resulting LILRA2-Trastuzumab conjugate has the potential to direct the immunomodulatory activity of LILRA2 to the tumor microenvironment of HER2-positive cancers, thereby enhancing anti-tumor immunity.

Signaling Pathway of LILRA2

LILRA2 is a type I transmembrane protein that lacks intrinsic signaling capabilities. Upon ligand binding, LILRA2 associates with the ITAM-containing Fc receptor common gamma chain (FcRγ). This association leads to the phosphorylation of the ITAM tyrosines by Src family kinases. The phosphorylated ITAMs then serve as docking sites for the spleen tyrosine kinase (Syk), which becomes activated and initiates a downstream signaling cascade involving the activation of PI3K/AKT, MAPK (ERK1/2), and NF-κB pathways. This signaling cascade ultimately results in the transcription of genes encoding various pro-inflammatory cytokines and chemokines.

Caption: LILRA2 Signaling Pathway.

Experimental Protocols

This section details the protocols for the conjugation of recombinant human LILRA2 to Trastuzumab, followed by purification and characterization of the conjugate.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human LILRA2 | R&D Systems | 9267-LR |

| Trastuzumab (Herceptin®) | Genentech | N/A |

| Sulfo-SMCC Crosslinker | Thermo Fisher Scientific | 22322 |

| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |

| Protein A Affinity Chromatography Column | GE Healthcare | 17-1279-01 |

| Superdex 200 Increase 10/300 GL SEC Column | GE Healthcare | 28-9909-44 |

| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents | Bio-Rad | Various |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Elution Buffer (0.1 M Glycine, pH 2.5) | N/A | N/A |

| Neutralization Buffer (1 M Tris-HCl, pH 8.5) | N/A | N/A |

Experimental Workflow

The overall workflow for the conjugation of LILRA2 to Trastuzumab involves the activation of the antibody, conjugation with LILRA2, and subsequent purification and characterization of the conjugate.

Caption: Experimental Workflow for Conjugation.

Detailed Protocol: Chemical Conjugation using Sulfo-SMCC

This protocol utilizes a heterobifunctional crosslinker, Sulfo-SMCC, which contains an NHS ester reactive towards primary amines (lysine residues) and a maleimide group reactive towards sulfhydryl groups (cysteine residues).

3.1. Preparation of Trastuzumab and LILRA2

-

Buffer Exchange: To remove any interfering substances, perform a buffer exchange for both Trastuzumab and LILRA2 into PBS, pH 7.4, using Zeba™ Spin Desalting Columns according to the manufacturer's protocol.

-

Concentration Determination: Determine the protein concentration of both Trastuzumab and LILRA2 using a spectrophotometer at 280 nm.

3.2. Activation of Trastuzumab with Sulfo-SMCC

-

Prepare a 10 mM stock solution of Sulfo-SMCC in anhydrous DMSO immediately before use.

-

In a microcentrifuge tube, add a 20-fold molar excess of the Sulfo-SMCC stock solution to the Trastuzumab solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Remove the excess, non-reacted Sulfo-SMCC using a Zeba™ Spin Desalting Column, exchanging the buffer to PBS, pH 7.2.

3.3. Reduction of LILRA2 (if necessary)

Note: This step is only required if LILRA2 does not have a free sulfhydryl group available for conjugation. Recombinant LILRA2 may or may not have free cysteines depending on its expression and purification. If a free cysteine is not available, one can be introduced via site-directed mutagenesis or through partial reduction of disulfide bonds.

-

To partially reduce disulfide bonds, treat LILRA2 with a 10-fold molar excess of DTT (Dithiothreitol) for 30 minutes at 37°C.

-

Immediately remove the DTT using a Zeba™ Spin Desalting Column, exchanging the buffer to PBS, pH 7.2.

3.4. Conjugation of Activated Trastuzumab with LILRA2

-

Immediately after their respective preparations, combine the activated Trastuzumab and the sulfhydryl-containing LILRA2 in a microcentrifuge tube at a molar ratio of 1:3 (Trastuzumab:LILRA2).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

To quench the reaction, add a final concentration of 1 mM β-mercaptoethanol or N-ethylmaleimide to cap any unreacted maleimide or sulfhydryl groups, respectively.

Purification of the LILRA2-Trastuzumab Conjugate

4.1. Protein A Affinity Chromatography

-

Equilibrate a Protein A affinity column with 5-10 column volumes of PBS, pH 7.4.

-

Load the conjugation reaction mixture onto the column.

-

Wash the column with 10-15 column volumes of PBS, pH 7.4, to remove unconjugated LILRA2 and other impurities.

-

Elute the bound Trastuzumab and LILRA2-Trastuzumab conjugate with 0.1 M Glycine, pH 2.5. Collect 1 mL fractions into tubes containing 100 µL of 1 M Tris-HCl, pH 8.5, to immediately neutralize the low pH.

-

Pool the fractions containing the purified conjugate.

4.2. Size Exclusion Chromatography (Optional Polishing Step)

For higher purity, the pooled fractions from the Protein A chromatography can be further purified using a Superdex 200 Increase 10/300 GL column pre-equilibrated with PBS, pH 7.4. This will separate the monomeric conjugate from any aggregates that may have formed.

Characterization of the LILRA2-Trastuzumab Conjugate

Thorough characterization is essential to ensure the quality, purity, and activity of the final conjugate.

SDS-PAGE Analysis

SDS-PAGE is used to visualize the successful conjugation and to assess the purity of the conjugate.

Protocol:

-

Prepare samples of unconjugated Trastuzumab, unconjugated LILRA2, and the purified LILRA2-Trastuzumab conjugate.

-

Run the samples on a 4-15% gradient polyacrylamide gel under both non-reducing and reducing conditions.

-

Stain the gel with Coomassie Brilliant Blue.

Expected Results:

| Condition | Unconjugated Trastuzumab | Unconjugated LILRA2 | LILRA2-Trastuzumab Conjugate |

| Non-reducing | ~150 kDa | ~50 kDa | >150 kDa (smear or distinct bands corresponding to different drug-to-antibody ratios) |

| Reducing | Heavy Chain (~50 kDa), Light Chain (~25 kDa) | ~50 kDa | Heavy Chain (~50 kDa), Light Chain (~25 kDa), LILRA2-Light Chain conjugate (>75 kDa), LILRA2-Heavy Chain conjugate (>100 kDa) |

Note: The exact molecular weights may vary depending on glycosylation.

Size Exclusion Chromatography (SEC)

SEC is used to determine the aggregation state and purity of the conjugate.

Protocol:

-

Equilibrate a Superdex 200 Increase 10/300 GL column with PBS, pH 7.4.

-

Inject a known concentration of the purified conjugate onto the column.

-

Monitor the elution profile at 280 nm.

Expected Results:

A successful conjugate preparation should show a major peak corresponding to the monomeric LILRA2-Trastuzumab conjugate, with minimal high molecular weight aggregates.

Mass Spectrometry (MS)

Mass spectrometry provides an accurate determination of the molecular weight of the conjugate and can be used to determine the drug-to-antibody ratio (DAR).

Protocol:

-

Desalt the purified conjugate sample.

-

Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Deconvolute the resulting mass spectrum to determine the molecular weights of the different conjugate species.

Expected Results:

The mass spectrum should show a distribution of peaks corresponding to unconjugated Trastuzumab and Trastuzumab conjugated with one, two, or more LILRA2 molecules. The average DAR can be calculated from the relative abundance of these species.

Logical Relationship of the Conjugate Components

The LILRA2-Trastuzumab conjugate is a bifunctional molecule designed to combine the targeting specificity of an antibody with the immunomodulatory activity of LILRA2.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Frontiers | Leukocyte Immunoglobulin-Like Receptors in Regulating the Immune Response in Infectious Diseases: A Window of Opportunity to Pathogen Persistence and a Sound Target in Therapeutics [frontiersin.org]

- 3. Fibrinogen induces inflammatory responses via the immune activating receptor LILRA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Radioimmunotherapy

Note: Initial searches for "Lilo-based radioimmunotherapy" did not yield specific information on a technology or agent named "this compound." Therefore, this document provides a comprehensive guide to the principles and protocols of radioimmunotherapy (RIT) based on established methods in the field. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Radioimmunotherapy (RIT)

Radioimmunotherapy is a targeted cancer treatment that combines the specificity of monoclonal antibodies (mAbs) with the cytotoxic power of radionuclides.[1][2] The mAb selectively binds to tumor-associated antigens on the surface of cancer cells, delivering a lethal dose of radiation directly to the tumor while minimizing exposure to healthy tissues.[1][2] This targeted approach can induce DNA damage, trigger apoptosis, and elicit bystander effects, where neighboring, non-targeted tumor cells are also killed.[3] Two prominent examples of FDA-approved RIT agents are ⁹⁰Y-ibritumomab tiuxetan (Zevalin) and ¹³¹I-tositumomab (Bexxar), both targeting the CD20 antigen on B-cell lymphomas.

The effectiveness of RIT depends on several factors, including the choice of the target antigen, the specificity and affinity of the mAb, the physical properties of the radionuclide, and the stability of the linkage between the mAb and the radionuclide.

Radionuclide Selection and Radiolabeling Methods